3-Ethyl-6-methylpyridine-2-carboxylic acid
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Overview
Description
3-Ethyl-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine-2-carboxylic acid using ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of an ethyl halide to introduce the ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Scientific Research Applications
3-Ethyl-6-methylpyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-ethyl-6-methylpyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
3-Methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl group at the 3-position.
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl group at the 3-position.
Ethyl 6-methylpyridine-2-carboxylate: An ester derivative of 6-methylpyridine-2-carboxylic acid.
Uniqueness: 3-Ethyl-6-methylpyridine-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its solubility and stability in various solvents .
Biological Activity
3-Ethyl-6-methylpyridine-2-carboxylic acid, a derivative of pyridine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its antimicrobial properties, anticancer effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula:
- Molecular Formula: C₉H₁₁NO₂
- Molecular Weight: 165.19 g/mol
The compound contains a pyridine ring substituted with ethyl and methyl groups, which may influence its biological activity through enhanced lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of pyridine, including this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains such as Bacillus cereus and Candida albicans .
Table 1: Antimicrobial Activity of Pyridine Derivatives
Compound | Target Organism | Activity |
---|---|---|
This compound | Bacillus cereus | Inhibition observed |
3-Hydroxypyridine derivatives | Candida albicans | High antimicrobial activity |
3-Hydroxy-6-methylpyridine | Streptococcus pneumoniae | Reduced brain edema in rats |
These findings suggest that the presence of certain functional groups in the pyridine structure may enhance its ability to interact with microbial cell walls or metabolic pathways.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer activity. Recent studies have highlighted the compound's ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Inhibition of NF-kB Pathway : Some derivatives have shown promise in inhibiting the NF-kB pathway, which is often upregulated in cancers. This inhibition can lead to reduced inflammation and tumor progression .
- Cytotoxic Effects : Research has demonstrated that certain pyridine derivatives exhibit cytotoxicity against cancer cell lines such as FaDu (hypopharyngeal tumor cells), indicating their potential as chemotherapeutic agents .
Table 2: Anticancer Activity of Pyridine Derivatives
Compound | Cancer Cell Line | Effect |
---|---|---|
This compound | FaDu | Induced apoptosis |
Piperidinone derivatives | Lung cancer | Inhibition of IKKb |
Spirocyclic analogs | Breast cancer | Significant cytotoxicity |
Case Studies and Research Findings
- Study on Neurodegenerative Diseases : A study highlighted that certain pyridinone compounds could protect against amyloid-beta toxicity, a hallmark of Alzheimer's disease. This suggests a neuroprotective role for compounds related to this compound .
- Antibiotic Resistance : Research has indicated that natural products derived from pyridine structures may serve as platforms to combat antibiotic resistance, showcasing their potential in developing new therapeutic strategies against resistant strains .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-ethyl-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
JJQCEMPBHFVWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
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